

CH7057288: A Technical Whitepaper on Target Binding and Cellular Activity

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Compound of Interest

Compound Name: **CH7057288**

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Introduction

CH7057288 is a potent and selective, orally bioavailable pan-Tropomyosin receptor kinase (TRK) inhibitor.^{[1][2]} TRK family members (TRKA, TRKB, TRKC), encoded by the NTRK genes, are key regulators of neuronal development and function.^{[3][4]} In various cancers, chromosomal rearrangements can lead to the formation of NTRK fusion genes, which encode chimeric TRK proteins with constitutively active kinase domains.^{[4][5]} These fusion proteins are oncogenic drivers, promoting cell proliferation and survival through the activation of downstream signaling pathways.^[4] **CH7057288** has demonstrated significant inhibitory activity against wild-type TRK kinases and certain acquired resistance mutations, positioning it as a promising therapeutic agent for TRK fusion-positive cancers.^[2]

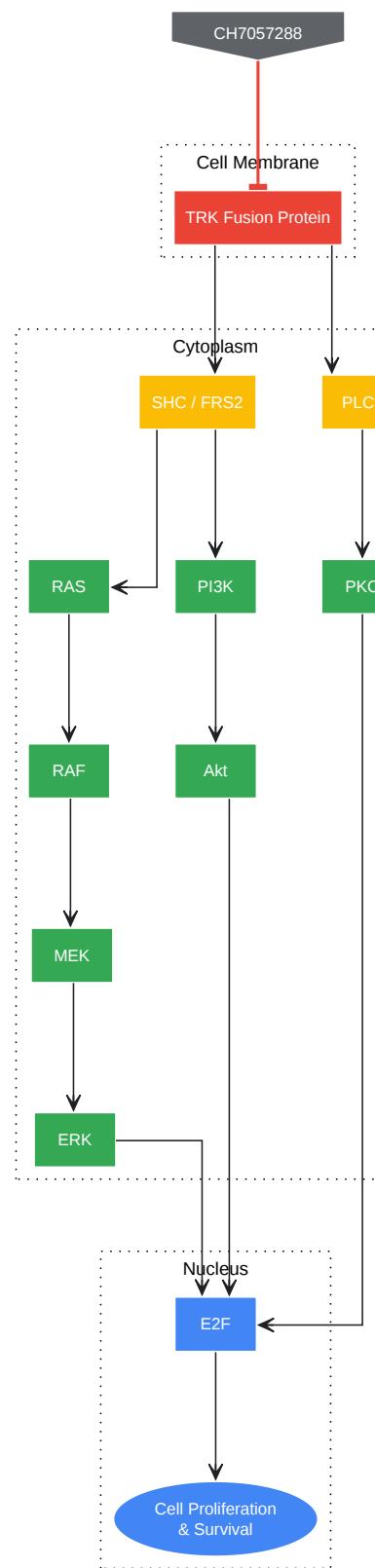
Target Binding Affinity

CH7057288 exhibits potent inhibitory activity against the three TRK family members in cell-free kinase assays. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating a high affinity for its targets.

Target	IC50 (nM)
TRKA	1.1[1]
TRKB	7.8[1]
TRKC	5.1[1]

Mechanism of Action and Signaling Pathway

TRK fusion proteins, through ligand-independent dimerization, autophosphorylate specific tyrosine residues within their kinase domains.[5][6] This leads to the recruitment and activation of adaptor proteins such as SHC, FRS2, and PLC γ .[3] These adaptors, in turn, initiate a cascade of downstream signaling events, primarily through the MAPK, PI3K/Akt, and PKC pathways, ultimately leading to the activation of transcription factors like E2F, which promote cell cycle progression and proliferation.[1][3] **CH7057288** exerts its anti-tumor effects by inhibiting the initial TRK autophosphorylation, thereby blocking these downstream oncogenic signals.[1]



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Caption: CH7057288 Inhibition of the TRK Signaling Pathway.

Experimental Protocols

The following are representative protocols for the key in vitro and in vivo assays used to characterize the activity of **CH7057288**.

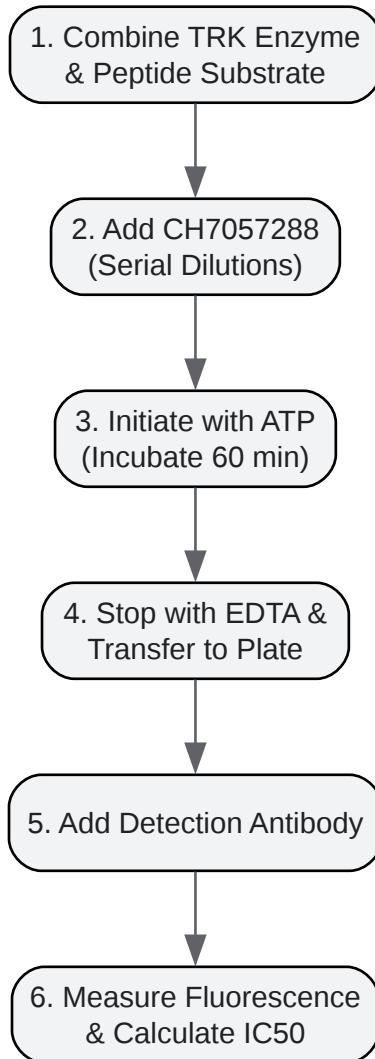
Cell-Free Kinase Assay

This assay quantifies the direct inhibitory effect of **CH7057288** on TRK kinase activity.

Methodology:

- Reaction Setup: In a 96-well plate, combine recombinant human TRKA, TRKB, or TRKC enzyme with a biotinylated peptide substrate in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- Compound Addition: Add serial dilutions of **CH7057288** or DMSO (vehicle control) to the wells.
- Initiation: Start the kinase reaction by adding ATP (e.g., 10 μM). Incubate at 30°C for 60 minutes.
- Termination and Detection: Stop the reaction by adding EDTA. Transfer the reaction mixture to a streptavidin-coated plate. After washing, add a europium-labeled anti-phosphotyrosine antibody.
- Data Analysis: Measure the time-resolved fluorescence. The signal is proportional to the extent of substrate phosphorylation. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Cell-Free Kinase Assay

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Caption: Workflow for a typical cell-free kinase assay.

Cell-Based Assays

TRK fusion-positive cancer cell lines such as CUTO-3 (lung adenocarcinoma, MPRIP-NTRK1), KM12-Luc (colon carcinoma, TPM3-NTRK1), and MO-91 (acute myeloid leukemia, ETV6-NTRK3) are utilized.^{[1][7]} Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

This assay measures the effect of **CH7057288** on the growth of cancer cell lines.

Methodology:

- Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- Treatment: Treat the cells with a range of concentrations of **CH7057288** for 72 hours.
- Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence or absorbance using a plate reader.
- Analysis: Normalize the results to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).

This method is used to assess the phosphorylation status of TRK and its downstream signaling proteins.

Methodology:

- Treatment and Lysis: Treat cultured cells (e.g., CUTO-3, KM12-Luc, MO-91) with various concentrations of **CH7057288** for a specified time (e.g., 2 hours).^[1] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies (e.g., anti-pTRK, anti-TRK, anti-pERK, anti-ERK, anti-pAkt, anti-Akt) overnight at 4°C.
- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of **CH7057288** in a living organism.

Methodology:

- Tumor Implantation: Subcutaneously implant TRK fusion-positive cells (e.g., 5×10^6 KM12 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
- Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.
- Drug Administration: Administer **CH7057288** orally at specified doses (e.g., 10, 30, 100 mg/kg) once or twice daily. The vehicle control group receives the formulation buffer.
- Efficacy Evaluation: Measure tumor volume with calipers every 2-3 days. Monitor body weight as an indicator of toxicity.
- Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for target engagement). Compare tumor growth between treated and control groups to determine efficacy. Strong in vivo tumor growth inhibition has been observed for **CH7057288** in such models.[1][2]

Conclusion

CH7057288 is a highly potent and selective pan-TRK inhibitor with robust activity in both in vitro and in vivo models of TRK fusion-positive cancers. Its mechanism of action involves the direct inhibition of TRK kinase activity, leading to the suppression of critical downstream signaling pathways, including the MAPK and E2F pathways.[1] The comprehensive preclinical data suggest that **CH7057288** holds significant promise as a targeted therapy for patients with tumors harboring NTRK gene fusions.

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